

Addressing interference from volatile amines in ammonia measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indophenol blue*

Cat. No.: *B086387*

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Technical Support Center: Ammonia Measurement

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address interference from volatile amines during ammonia measurement.

Frequently Asked Questions (FAQs)

Q1: Why are volatile amines a problem in ammonia measurement?

Volatile amines are structurally similar to ammonia and can cross the gas-permeable membrane of an ammonia ion-selective electrode (ISE) or react with colorimetric reagents, leading to a positive interference that results in an overestimation of the ammonia concentration.^{[1][2]} Ethylene amine, for instance, produces a potential difference that is nearly identical to that of ammonia.^[1]

Q2: Which analytical methods are most susceptible to interference from volatile amines?

Both potentiometric methods, such as those using ammonia ion-selective electrodes (ISEs), and colorimetric methods like the Nessler and **indophenol blue** methods are susceptible to interference from volatile amines.^{[1][2]}

Q3: What are the most common volatile amines that cause interference?

Common interfering volatile amines include:

- Methylamine
- Ethylamine
- Propylamine
- Dimethylamine
- Diethylamine
- Trimethylamine
- Triethylamine

Q4: How can I remove interference from volatile amines?

The most effective and widely recommended method for removing interference from volatile amines is preliminary distillation of the sample.^{[3][4][5]} By adjusting the sample to a pH of 9.5 with a borate buffer, ammonia is volatilized and can be separated from less volatile amines and other interfering substances before measurement.^{[3][4][6]}

Q5: Are there any methods that are less prone to amine interference?

While most common methods are susceptible, chromatographic separation of ammonia and volatile amines after derivatization can be used to achieve greater specificity.^[7] Additionally, some advanced sensor technologies are being developed to minimize these interferences.

Troubleshooting Guides

Ion-Selective Electrode (ISE) Troubleshooting

Issue: Higher than expected ammonia readings.

This is a common symptom of volatile amine interference.

- Logical Troubleshooting Flowchart:



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Caption: Troubleshooting flowchart for high ammonia readings with an ISE.

Colorimetric Methods (Nessler & Indophenol Blue)

Troubleshooting

Issue: Turbidity or off-colors develop after adding reagents.

This can be caused by the reaction of the reagents with interfering substances, including some volatile amines and other organic compounds.[\[2\]](#)[\[8\]](#)

- Recommended Action: Perform a preliminary distillation of the sample as described in the experimental protocols section below. This will separate the ammonia from the interfering compounds, allowing for accurate colorimetric analysis of the distillate.[\[8\]](#)

Data Presentation

Table 1: Selectivity Coefficients of an Ammonia Gas-Sensing Electrode for Various Volatile Amines

The selectivity coefficient ($K_{NH_3, \text{Amine}}$) quantifies the electrode's preference for an interfering amine relative to ammonia. A higher value indicates greater interference.

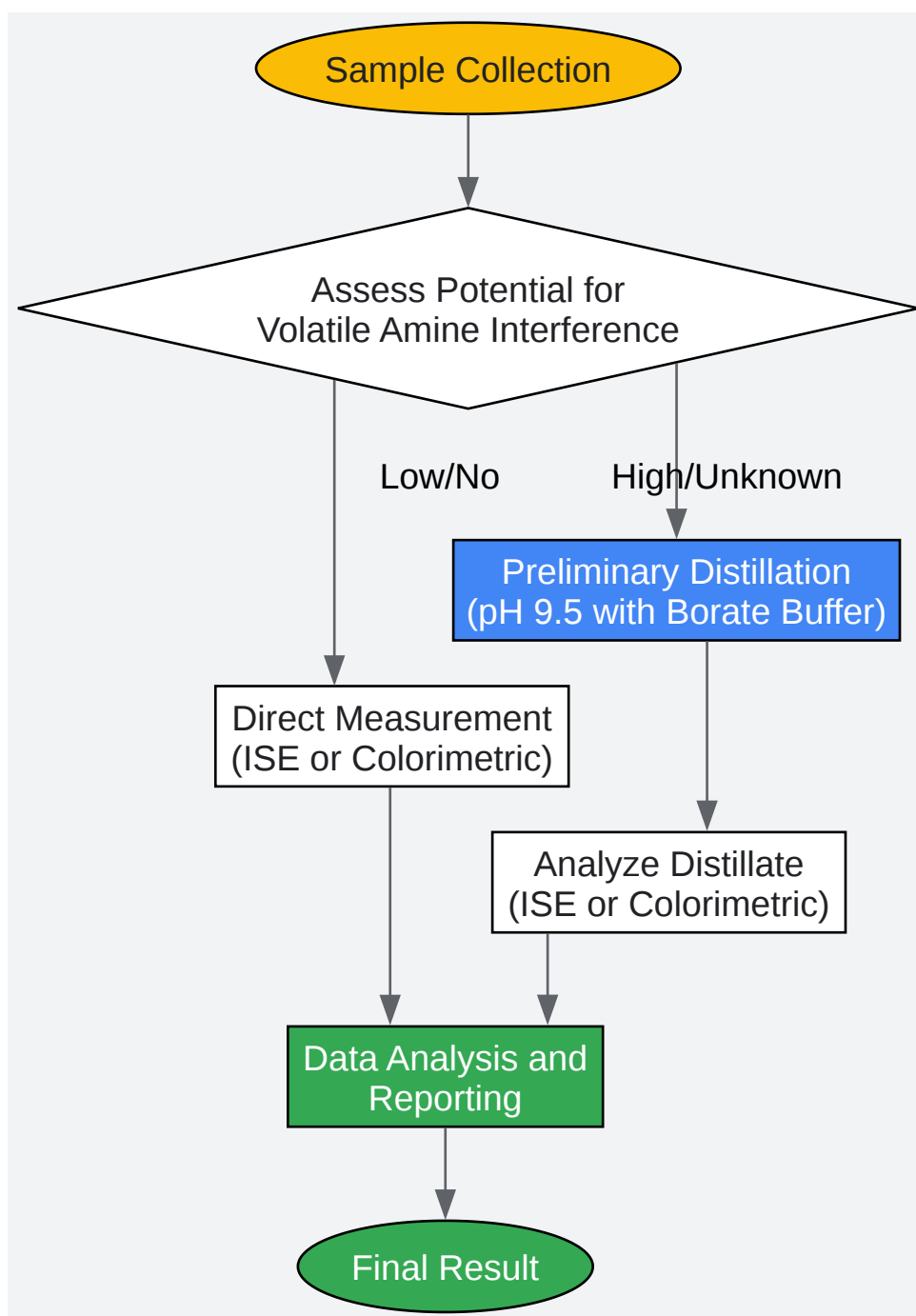
Interfering Amine	Chemical Formula	Theoretical Selectivity Coefficient ($K_{NH_3, \text{Amine}}$)
Trimethylamine	$(CH_3)_3N$	1.62
Propylamine	$CH_3CH_2CH_2NH_2$	1.10
Ethylamine	$CH_3CH_2NH_2$	0.81
Methylamine	CH_3NH_2	0.45
Triethylamine	$(CH_3CH_2)_3N$	0.29
Dimethylamine	$(CH_3)_2NH$	0.20
Diethylamine	$(CH_3CH_2)_2NH$	0.05

Data sourced from Hampson, G. R. (1977). Selectivity of the Potentiometric Ammonia Gas Sensing Electrode. *Analytical Chemistry*, 49(13), 2045-2048.[\[9\]](#)

Experimental Protocols

Key Experimental Workflow

The following diagram illustrates the decision-making process and workflow for ammonia measurement in samples that may contain volatile amines.



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Caption: General workflow for ammonia measurement.

Detailed Protocol: Preliminary Distillation for Amine Interference Removal

This protocol is adapted from EPA Method 350.1 and Standard Methods for the Examination of Water and Wastewater 4500-NH₃ B.[3][4][6] It is effective for removing interferences from volatile amines and other compounds prior to analysis by ISE, Nessler, or **indophenol blue** methods.

1. Apparatus:

- Borosilicate glass distillation apparatus with an 800-1000 mL Kjeldahl flask and a vertical condenser.
- pH meter.
- Heating mantle or hot plate.

2. Reagents:

- Ammonia-free water: To be used for all reagent preparations and dilutions.
- Borate Buffer Solution: Dissolve 9.5 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in ammonia-free water and dilute to 1 L.
- Sodium Hydroxide (NaOH), 1 N: Dissolve 40 g of NaOH in ammonia-free water and dilute to 1 L.
- Boric Acid Absorbent Solution (2%): Dissolve 20 g of boric acid (H₃BO₃) in ammonia-free water and dilute to 1 L.[6]
- Dechlorinating Agent (if necessary): Dissolve 3.5 g of sodium thiosulfate (Na₂S₂O₃·5H₂O) in ammonia-free water and dilute to 1 L. 1 mL of this solution will remove 1 mg/L of residual chlorine in 500 mL of sample.[6]

3. Procedure:

- Apparatus Preparation: Add 500 mL of ammonia-free water and 20 mL of borate buffer to the distillation flask. Add a few boiling chips. Steam out the apparatus by distilling until the distillate shows no trace of ammonia with Nessler reagent.[6]
- Sample Preparation: Take a 400-500 mL sample volume or a portion diluted to this volume with ammonia-free water. If residual chlorine is present, add the appropriate amount of dechlorinating agent.
- pH Adjustment: Adjust the sample pH to 9.5 using 1 N NaOH. Use a pH meter for accurate adjustment.[3][6]
- Distillation: Transfer the pH-adjusted sample to the Kjeldahl flask and add 25 mL of borate buffer.[6] Distill at a rate of 6-10 mL/min, collecting the distillate in a receiving flask containing 50 mL of 2% boric acid solution. The tip of the condenser must be submerged below the surface of the boric acid.[6]
- Collect Distillate: Collect at least 300 mL of distillate.
- Analysis: The collected distillate, with the ammonia trapped as ammonium borate, is now ready for analysis by your chosen method (ISE, Nessler, or **Indophenol Blue**). Remember to bring the distillate to the original sample volume with ammonia-free water to calculate the initial concentration.

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- To cite this document: BenchChem. [Addressing interference from volatile amines in ammonia measurement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086387#addressing-interference-from-volatile-amines-in-ammonia-measurement]

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